Cas no 156162-08-2 (2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI))

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI) structure
156162-08-2 structure
Productnaam:2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI)
CAS-nummer:156162-08-2
MF:C25H26O7
MW:438.469748020172
CID:225003

2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)-(9CI)
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)
    • (+)-ErysenegalenseinI
    • Erysenegalensein I
    • CID 101663505
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one, 7-(2,4-dihydroxyphenyl)-3,4-dihydro-3,5-dihydroxy-2,2-dimethyl-10-(3-methyl-2-butenyl)- (9CI)
    • 5,2',4'-Trihydroxy-8-prenyl-6'',6''-dimethyl-4'',5''-dihydropyrano[2'',3'':7,6]isoflavone
    • Inchi: 1S/C25H26O7/c1-12(2)5-7-15-23-16(10-19(28)25(3,4)32-23)21(29)20-22(30)17(11-31-24(15)20)14-8-6-13(26)9-18(14)27/h5-6,8-9,11,19,26-29H,7,10H2,1-4H3
    • InChI-sleutel: HTKPKXLWWXOBKB-UHFFFAOYSA-N
    • LACHT: O1C2C(C/C=C(\C)/C)=C3C(C(C(C4C=CC(=CC=4O)O)=CO3)=O)=C(C=2CC(C1(C)C)O)O

Berekende eigenschappen

  • Exacte massa: 438.168
  • Monoisotopische massa: 438.168
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 3
  • Complexiteit: 783
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 116
  • XLogP3: 2.912

Experimentele eigenschappen

  • Dichtheid: 1.355±0.06 g/cm3(Predicted)
  • Kookpunt: 699.4±55.0 °C(Predicted)
  • pka: 6.66±0.60(Predicted)
Aanbevolen leveranciers
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.